Hierochin D

AKT1 inhibition Anti-inflammatory Kinase assay

Researchers seeking a validated AKT1 inhibitor among natural lignans face limited options with confirmed target engagement. Hierochin D addresses this gap as a structurally defined 2-arylbenzofuran with quantifiable AKT1 inhibition (IC50 = 3.53 ± 0.66 μM), comparable to reference inhibitor H-89. • Free 7-hydroxyl group enables critical hydrogen bonding absent in 5-O-methylhierochin D, ensuring assay specificity • Validated in vivo at 5 mg/kg (oral) for ovarian transcriptome modulation studies • >98% purity supports reliable SAR, chemical biology probe applications, and botanical reference standardization Supplied with full Certificate of Analysis including HPLC, NMR, and MS documentation.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
Cat. No. B12984507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHierochin D
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O
InChIInChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3/b3-2+/t14-,18+/m0/s1
InChIKeyOSZZBMLGHKRVIR-AMVWBUNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hierochin D Research Procurement Overview


Hierochin D (CAS 155759-02-7) is a naturally occurring 2-arylbenzofuran lignan [1] isolated primarily from the roots of Rehmannia glutinosa . It is characterized by the molecular formula C19H20O6 and a molecular weight of 344.4 g/mol [2]. As a phenylpropanoid derivative, it belongs to a class of compounds widely investigated for antioxidant and anti-inflammatory properties . Unlike its more common flavonolignan counterparts such as silybin, Hierochin D presents a distinct substitution pattern on the benzofuran core, which underpins its unique target engagement profile, notably as an AKT1 kinase inhibitor [3].

Naturally occurring 2-arylbenzofuran lignan
Reported AKT1 kinase inhibitor context
Structural distinction from flavonolignans (e.g., silybin)

Why Hierochin D Cannot Be Replaced by Generic Lignans


Substitution with structurally related lignans or other 2-arylbenzofuran derivatives is not functionally equivalent. While many compounds in this class exhibit broad antioxidant activity, Hierochin D possesses a specific, quantifiable inhibitory effect on AKT1 kinase (IC50 = 3.53 ± 0.66 μM) [1], a target not universally engaged by its analogs such as lariciresinol [2] or 5-O-methylhierochin D . Furthermore, the presence of a free 7-hydroxyl group in Hierochin D, as opposed to the methylated 7-methoxy group in its close analog 5-O-methylhierochin D, alters its hydrogen-bonding capacity [3], which can critically affect molecular recognition in cellular and biochemical assays. Using a generic lignan standard would therefore fail to replicate the specific AKT1-mediated anti-inflammatory and transcriptomic effects documented for Hierochin D in vivo [4].

Hierochin D
Generic lignans / analogs
Reported AKT1 kinase inhibition profile
May lack AKT1 target engagement
Free 7-OH enables specific hydrogen bonding
7-Methoxy analogs (e.g., 5-O-methylhierochin D) may alter target recognition and binding

Hierochin D Quantitative Differentiation Evidence


AKT1 Kinase Inhibitory Activity Comparison

Hierochin D inhibits AKT1 kinase with an IC50 of 3.53 ± 0.66 μM [1], demonstrating comparable potency to the known ATP-competitive AKT inhibitor H-89, which exhibits an IC50 of 2.5 μM in similar biochemical assays [2]. This activity places Hierochin D within a functionally relevant range for modulating the PI3K/AKT signaling pathway.

AKT1 Inhibition Comparison
Cross-study comparable
Hierochin D IC50 = 3.53 ± 0.66 µM
H-89 IC50 = 2.5 µM
~1.4-fold difference
Supports natural product AKT pathway screening
In vitro kinase assay context
AKT1 inhibition Anti-inflammatory Kinase assay

Structural Distinction from 5-O-Methylhierochin D

Hierochin D (C19H20O6, MW 344.4) contains a free hydroxyl group at position 7 of the benzofuran ring, whereas its close structural analog 5-O-Methylhierochin D (C20H22O6, MW 358.4) is methylated at the same position [1]. This methylation reduces the number of hydrogen bond donors from 4 to 3 and increases molecular weight by 14 Da, which can influence molecular recognition, solubility, and membrane permeability.

Structural vs 5-O-Methyl Analog
Direct head-to-head
4 H-bond donors, MW 344.4
vs
3 H-bond donors, MW 358.4
Free 7-OH may influence target binding
SAR differentiation context
Structure-activity relationship Lignan Hydrogen bonding

High Analytical Purity by HPLC

Commercially available Hierochin D is routinely supplied at a purity of ≥98% as verified by HPLC, with structural confirmation by NMR and MS [1]. This level of purity exceeds the common industry threshold of 95% for research-grade natural products, minimizing the risk of confounding biological effects from impurities such as co-extracted lignans or degradation products.

Analytical Purity
Supporting evidence
≥98% (HPLC)
Exceeds 95% research-grade threshold
Supports reproducible assay conditions
Lot-specific purity review required
Quality control Analytical chemistry Reproducibility

In Vivo Transcriptomic Modulation in Aged Ovary

Oral administration of Hierochin D (5 mg/kg, 5 times per week for 4 weeks) to aged (38-week-old) female Balb/c mice resulted in significant changes in ovarian gene expression profiles compared to vehicle-treated controls, as assessed by RNA sequencing [1]. This in vivo bioactivity confirms compound absorption, systemic distribution, and target tissue engagement in a physiologically relevant model of reproductive aging.

In Vivo Transcriptomic Response
Supporting evidence
Differential ovarian gene expression
(aged Balb/c mice, 5 mg/kg oral, 4 wks)
Reported in vivo transcriptomic response context
Model-specific, data to verify
Transcriptomics In vivo efficacy Reproductive aging

Hierochin D High-Impact Application Scenarios


AKT1-Targeted Anti-Inflammatory Lead Optimization

Hierochin D serves as a validated natural product lead for AKT1 inhibition (IC50 = 3.53 μM) [1]. Its potency, comparable to the reference inhibitor H-89, and its unique 2-arylbenzofuran scaffold offer a novel starting point for medicinal chemistry efforts aimed at developing next-generation anti-inflammatory or anti-cancer agents targeting the PI3K/AKT pathway. The compound's well-defined structure and high purity support reliable SAR studies.

Reproductive Aging and Ovarian Function Models

Researchers investigating ovarian aging can utilize Hierochin D as a tool compound based on its demonstrated in vivo efficacy in modulating the ovarian transcriptome in aged mice [2]. The established dosing regimen (5 mg/kg, oral) and observed tissue-specific effects provide a foundation for further functional studies exploring the role of AKT signaling and oxidative stress in reproductive senescence, potentially identifying new therapeutic targets.

Chemical Biology and Target Deconvolution

The structural distinction of Hierochin D from its close analog, 5-O-Methylhierochin D, due to the presence of a free 7-hydroxyl group [3], makes it a valuable probe for chemical biology. Comparative studies using both compounds can help deconvolute the specific role of this hydroxyl moiety in target binding and cellular activity, offering deeper insights into the structure-activity relationships governing 2-arylbenzofuran bioactivity.

Botanical Quality Control Reference Standard

Given its defined structure and availability at >98% purity , Hierochin D can be employed as a chemical marker and reference standard for the quality control and standardization of botanical raw materials and extracts derived from Rehmannia glutinosa and related species. Its reliable quantification via HPLC ensures batch-to-batch consistency in botanical research and potential phytopharmaceutical development.

Application
Selection Property
Validation Focus
AKT1 pathway research
AKT1 inhibition assay context
Pathway modulation in cellular models
Ovarian aging model studies
Reported in vivo ovarian transcriptome modulation
Ovarian transcriptome endpoint review
Chemical biology probe studies
Free 7-OH for SAR comparisons
Target binding difference vs methylated analog
Botanical reference standard
HPLC purity and identity specification
Extract standardization and QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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